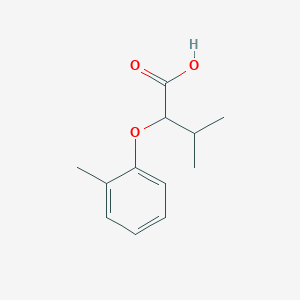
4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One
Descripción general
Descripción
4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One is a small molecule that belongs to the class of organic compounds known as quinazolines . These are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring . The chemical formula is C10H13N3O .Physical and Chemical Properties Analysis
The average molecular weight of this compound is 191.2297 . The monoisotopic molecular weight is 191.105862053 . The InChI Key is DYPFWRCGECJCBK-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
- Compounds including 4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One have shown significant anti-inflammatory activity. This was demonstrated in a study where these compounds were tested against carrageenan-induced paw edema in albino rats (Prajapat & Talesara, 2016).
Antioxidant Properties
- Novel derivatives of 7,8-dihydroquinolin-5-(1H,4H,6H)-one, including variants of this compound, have been synthesized and found to exhibit potent in vitro antioxidant activity (Fındık, Ceylan, & Elmastaş, 2012).
Anticancer Potential
- Certain derivatives of this compound have been identified as potent apoptosis inducers and anticancer agents, with high blood-brain barrier penetration (Sirisoma et al., 2009).
Synthetic Chemistry Applications
- The compound has been used in diverse synthetic chemistry applications, such as in the one-pot, four-component synthesis of tetrahydroquinolines (Siddekha, Azzam, & Pasha, 2014), and in the synthesis of dihydroquinazolin-4(1H)-one derivatives (Niknam, Jafarpour, & Niknam, 2011).
Antifungal and Antimicrobial Activities
- Compounds derived from this compound have been evaluated for their antifungal and antimicrobial properties. Some of these compounds showed promising results against human pathogenic fungi (Chaudhary et al., 2022).
Antitubercular Evaluation
- Variants of this compound have been synthesized and evaluated for their antitubercular activity, showing promise as potential antitubercular agents (Kantevari et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)3-6-8(7(14)4-10)9(11)13-5-12-6/h5H,3-4H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPFWRCGECJCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NC=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389702 | |
| Record name | 4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354539-34-7 | |
| Record name | 4-Amino-7,8-dihydro-7,7-dimethyl-5(6H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354539347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-7,8-DIHYDRO-7,7-DIMETHYL-5(6H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ3DRM9797 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(3-chloropropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1622595.png)

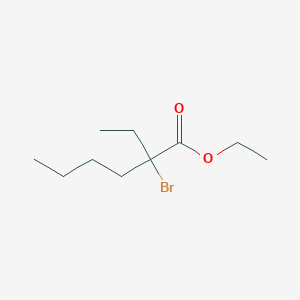
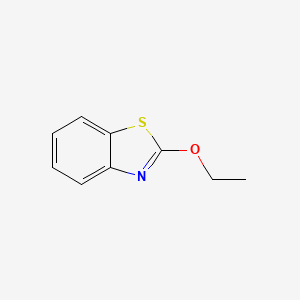

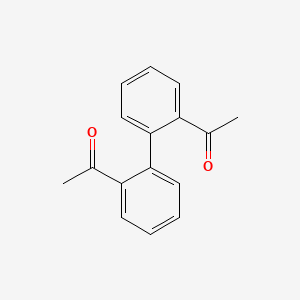
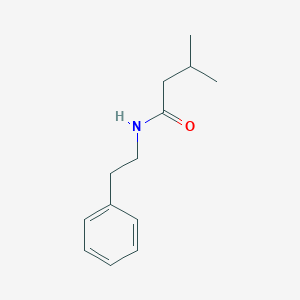
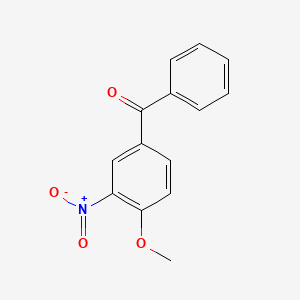
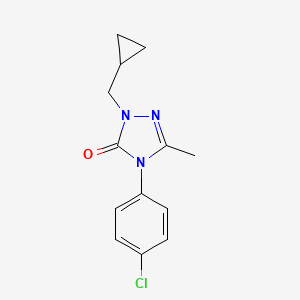
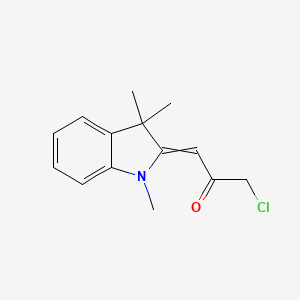


![3-[(2,3-Dimethylphenyl)amino]propanenitrile](/img/structure/B1622613.png)
